5-Methylbenz[a]anthracene-d14
Description
Properties
CAS No. |
1795014-66-2 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
NYTXDSVUTXAPTH-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 |
Synonyms |
5-Monomethylbenz[a]anthracene-d14; 5-Methylbenzo[a]anthracene-d14; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of 5 Methylbenz a Anthracene D14
Retrosynthetic Analysis for Deuterated Benz[a]anthracene Scaffolds
A retrosynthetic analysis of 5-Methylbenz[a]anthracene-d14 outlines a strategic approach to its synthesis. The primary disconnection simplifies the target molecule to its non-deuterated counterpart, 5-Methylbenz[a]anthracene (B134991). This step isolates the challenge of isotopic labeling to a final deuteration step or series of steps.
Deuteration: The final step involves a hydrogen-deuterium (H/D) exchange reaction on the pre-synthesized 5-Methylbenz[a]anthracene to introduce the fourteen deuterium (B1214612) atoms.
Reduction: The immediate precursor to 5-Methylbenz[a]anthracene is 5-methylbenz[a]anthracene-7(12H)-one, which can be reduced to the target aromatic system. uark.edu
Cyclization: The ketone precursor is formed via an intramolecular Friedel-Crafts-type cyclization of an intermediate acid. uark.edu
Addition & Saponification: This intermediate acid is generated from the reaction between a Grignard reagent derived from 2-bromonaphthalene (B93597) and 2-acetylbenzoic acid, followed by saponification. An improved synthesis, however, starts with 1-phenyl-2-naphthoic acid. uark.edu
Precursor Synthesis and Functionalization for Deuteration
The process begins with the reaction of 2-naphthoyl chloride with toluene (B28343) in a Friedel-Crafts acylation to yield (2-naphthyl)(p-tolyl)methanone. This ketone is then subjected to a Wolff-Kishner reduction to produce 2-(4-methylbenzyl)naphthalene. The final step is an oxidative photocyclization, which yields 5-methylbenz[a]anthracene. uark.edu
An alternative, high-yield synthesis involves the following steps:
Step 1: Reaction of 2-methylnaphthalene (B46627) with phthalic anhydride.
Step 2: Reduction of the resulting keto-acid.
Step 3: Cyclization to form the benz[a]anthracene skeleton. uark.edu
This precursor molecule possesses eleven aromatic protons and three methyl protons, all of which are targets for substitution with deuterium.
Deuteration Strategies for Aromatic and Methyl Protons
Achieving exhaustive deuteration to produce this compound requires powerful methods capable of exchanging both the aromatic C-H bonds and the more robust methyl C-H bonds.
Catalytic Hydrogen-Deuterium Exchange Approaches
Hydrogen-deuterium (H/D) exchange reactions are the most direct methods for introducing deuterium into a pre-formed molecular skeleton. rsc.org These methods are often catalyzed by acids, bases, or transition metals.
Acid-Catalyzed Exchange: The high temperature–dilute acid (HTDA) method, using DCl in D₂O at temperatures of 250–285 °C, is effective for equilibrating ring hydrogens of polycyclic aromatic hydrocarbons (PAHs) with the deuterium pool. researchgate.net Under these conditions, methyl groups on PAHs also undergo H/D exchange, although sometimes more slowly than the aromatic protons. researchgate.net
Base-Catalyzed Exchange: A rapid, low-cost method utilizes a basic catalyst, such as potassium tert-butoxide, in a deuterated solvent like dimethylformamide-d₇ (DMF-d₇). cernobioscience.com This approach, often accelerated by microwave irradiation, can achieve high levels of deuterium incorporation (>98%) in PAHs like pyrene (B120774) within an hour. cernobioscience.com
Metal-Catalyzed Exchange: Transition metal complexes can catalyze H/D exchange under mild conditions. An N-heterocyclic carbene (NHC) iron complex, for example, has been shown to be highly active for hydrogen isotope exchange at (hetero)aromatic hydrocarbons using benzene-d₆ as the deuterium source at 50 °C. nih.gov Silver-catalyzed methods have also been developed for the regioselective deuteration of arenes using D₂O. rsc.org Such methods can be tolerant of various functional groups and offer a high degree of deuterium incorporation. rsc.orgnih.gov
For 5-Methylbenz[a]anthracene, a combination of these methods or optimized conditions of a single method would be necessary to ensure the complete exchange of all fourteen protons.
Stereoselective Deuteration Protocols
Stereoselective deuteration specifically refers to the controlled isotopic labeling at prochiral centers or faces of a molecule. In the context of this compound, where the goal is exhaustive deuteration, stereoselectivity is not a primary concern as all hydrogen atoms on the methyl group and the aromatic rings are replaced.
However, the principles of stereoselective labeling are crucial in other contexts, such as in the study of protein structures or reaction mechanisms where specific protons need to be distinguished. For instance, stereoselective protonation has been achieved in certain amino acid residues by using specific carbon sources in D₂O-based growth media for E. coli. nih.gov While these specific biological protocols are not directly applicable to the chemical synthesis of deuterated PAHs, they highlight the chemical principles that could underpin future developments in the stereoselective synthesis of complex deuterated molecules. Research into the site-selective trideuteromethylation of organic compounds is an active field, primarily focused on medicinal chemistry to enhance pharmacological properties. researchgate.net
Purification and Isolation Techniques for this compound
After the synthesis and deuteration steps, the crude product is a mixture containing the desired fully deuterated compound (d14), partially deuterated isotopologues (d1 to d13), and potentially unreacted starting material (d0). Rigorous purification is essential to isolate this compound with high chemical and isotopic purity.
Common purification techniques for PAHs include:
Column Chromatography: The crude mixture is passed through a column of stationary phase, typically silica (B1680970) gel, using a suitable solvent system (e.g., hexane (B92381) and dichloromethane) as the eluent. cernobioscience.comresearchgate.net This separates compounds based on their polarity.
Thin-Layer Chromatography (TLC): TLC is another effective method for separating PAHs from complex mixtures. researchgate.netnih.gov The PAHs fraction can be scraped from the TLC plate and the compounds extracted for further analysis. nih.gov
Recrystallization: This is a final purification step to obtain highly pure crystalline solid. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. uark.edu
Throughout the purification process, it is important to minimize any potential for back-exchange of deuterium with protons, for example from atmospheric moisture or protic solvents. isotope.com
Analytical Characterization of Isotopic Enrichment and Purity
Determining the isotopic enrichment and purity of the final product is a critical quality control step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the positions of the deuterium labels.
¹H NMR: In a highly deuterated sample like this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the aromatic and methyl protons. The residual signals can be used to quantify the amount of non-deuterated or partially deuterated species. nih.gov
²H NMR: Deuterium NMR can be used to confirm the presence and location of deuterium atoms in the molecule, providing complementary information to ¹H NMR. nih.gov
A combination of these techniques provides a comprehensive characterization, confirming the chemical identity, structural integrity, and isotopic fidelity of the synthesized this compound. rsc.org
Interactive Data Tables
Table 1: Expected Analytical Data for this compound
This table summarizes the expected outcomes from the analytical characterization of a successfully synthesized and purified batch of this compound.
| Analytical Technique | Parameter | Expected Result | Reference |
| High-Resolution MS | Molecular Ion [M]⁺ | Peak corresponding to C₁₉D₁₄ | researchgate.net |
| Isotopic Purity | >98% d₁₄ isotopologue | rsc.orgcernobioscience.com | |
| Impurities | Minimal signals for d₀-d₁₃ isotopologues | rsc.org | |
| ¹H NMR | Signal Integration | Absence or near-absence of signals in aromatic and methyl regions | nih.gov |
| ²H NMR | Signal Presence | Signals corresponding to deuterated aromatic and methyl positions | nih.gov |
| Chemical Purity (GC/LC) | Purity Assay | >98% | isotope.com |
Mass Spectrometric Validation of Deuteration Degree
Mass spectrometry (MS) is the primary technique for confirming the successful incorporation of deuterium atoms and determining the isotopic enrichment of the final product. The fundamental principle lies in the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). The replacement of fourteen hydrogen atoms with fourteen deuterium atoms in the 5-methylbenz[a]anthracene molecule (C₁₉H₁₄) results in a predictable increase in its molecular weight.
Gas chromatography coupled to mass spectrometry (GC-MS) is a well-established method for the analysis of PAHs. For this compound, the sample is introduced into the GC, where it is vaporized and separated from any non-volatile impurities. The analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are analyzed.
The degree of deuteration is validated by comparing the mass spectrum of the synthesized compound with that of an unlabeled standard. The molecular ion peak for unlabeled 5-Methylbenz[a]anthracene appears at a mass-to-charge ratio (m/z) of 242.31. For the fully deuterated this compound, the molecular ion peak is expected at m/z 256.4. pharmaffiliates.com The absence of a significant peak at m/z 242 and the predominance of the peak at m/z 256 confirm a high degree of deuteration. The presence of ions with masses between these two values (e.g., d13, d12) would indicate incomplete isotopic labeling.
Table 1: Mass Spectrometric Data for 5-Methylbenz[a]anthracene Isotope Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| 5-Methylbenz[a]anthracene | C₁₉H₁₄ | 242.31 lgcstandards.com | 242 |
| This compound | C₁₉D₁₄ | 256.42 pharmaffiliates.com | 256 |
Nuclear Magnetic Resonance Spectroscopy for Isotopic Site Specificity
Deuterium (²H) NMR: A ¹H-decoupled ²H NMR spectrum is the most direct method for observing the incorporated deuterium atoms. The this compound molecule has multiple distinct chemical environments for its deuterium atoms: those on the aromatic core and those on the methyl group. The ²H NMR spectrum would be expected to show distinct resonance signals for these different types of deuterons. The relative integration of these signals should correspond to the number of deuterons in each environment (11 aromatic, 3 methyl), confirming complete and site-specific labeling.
Proton (¹H) NMR: A complementary ¹H NMR analysis is performed to confirm the absence of protons. For a highly pure and fully deuterated sample of this compound, the ¹H NMR spectrum should show no signals corresponding to the parent compound, aside from a residual solvent peak or a reference standard. The absence of resonances in the aromatic (typically 7.4-9.4 ppm) and methyl (typically ~2.7 ppm) regions confirms a high level of isotopic substitution. uark.edu
The combination of these NMR techniques provides unambiguous evidence of the isotopic site specificity, a critical quality parameter for isotopically labeled standards. nih.gov
Chromatographic Purity Assessment for Research Applications
The chemical purity of this compound is as important as its isotopic fidelity, as impurities could interfere with analytical applications. Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, partially deuterated intermediates, or side-products from the synthesis.
Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (MS), is the preferred method for assessing the purity of volatile and semi-volatile compounds like PAHs. bac-lac.gc.ca A high-resolution capillary column, such as one designed specifically for PAH analysis, is used to achieve separation.
The purity is determined by integrating the peak area of the this compound signal and comparing it to the total area of all peaks in the chromatogram. For use as a high-quality research or certified reference material, the chemical purity is typically required to be greater than 98% or 99%. When using GC-MS, single ion monitoring (SIM) can be used to selectively detect the deuterated compound (monitoring m/z 256) and any potential unlabeled impurity (monitoring m/z 242), providing both purity data and further confirmation of isotopic enrichment.
Table 2: Typical Gas Chromatography (GC) Parameters for PAH Purity Analysis
| Parameter | Setting | Purpose |
| Column | Agilent Select PAH (30m x 0.25mm, 0.15µm) or equivalent | Provides high-resolution separation of isomeric PAHs. |
| Carrier Gas | Helium | Inert mobile phase for carrying the sample through the column. |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. |
| Oven Program | Temperature gradient (e.g., 90°C hold, ramp to 315°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides sensitive detection and, with MS, structural confirmation. |
Advanced Analytical Applications of 5 Methylbenz a Anthracene D14 in Quantitative Chemical Analysis
Internal Standard Applications in Targeted Polycyclic Aromatic Hydrocarbon Quantification
As an internal standard, 5-Methylbenz[a]anthracene-d14 is typically added to a sample extract just before instrumental analysis. Its primary function is to compensate for variations in injection volume and instrument response, ensuring that the quantification of the target analyte, 5-Methylbenz[a]anthracene (B134991), is accurate. The co-elution of the deuterated standard with the native compound and their similar ionization efficiencies in the mass spectrometer allow for precise concentration calculations based on the ratio of their signal responses. alsenvironmental.co.uk
The analysis of PAHs in environmental matrices such as soil, sediment, and water is complicated by the complexity of the sample composition and the wide range of contaminant concentrations. thermofisher.com The development of robust analytical methods relies heavily on the use of deuterated internal standards to ensure accuracy. researchgate.net For instance, in the analysis of soil, a solution containing deuterated PAHs is added to the sample extract prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). alsenvironmental.co.uk This internal standard calibration technique allows for the precise quantification of target PAHs by correcting for any variability in the analytical process. alsenvironmental.co.uk
The effectiveness of this approach is demonstrated by the high recovery rates achieved for deuterated standards in various sample types. These recoveries are a key indicator of the method's performance and reliability. helcom.fi
Table 1: Example Recoveries of Deuterated PAH Internal Standards in Environmental Samples
| Deuterated Internal Standard | Sample Matrix | Average Recovery (%) | Standard Deviation |
|---|---|---|---|
| d8-Naphthalene | Food Simulant Oil | 66.9 | 16.7 |
| d10-Acenaphthene | Food Simulant Oil | 80.0 | 17.3 |
| d10-Phenanthrene | Food Simulant Oil | 94.6 | 18.8 |
| d12-Benzo(a)anthracene | Food Simulant Oil | 89.2 | 19.1 |
| d12-Chrysene | Food Simulant Oil | 87.7 | 19.0 |
| d12-Benzo(a)pyrene | Food Simulant Oil | 79.6 | 20.6 |
| d14-Dibenzo(a,h)anthracene | Food Simulant Oil | 97.4 | 26.2 |
Quantifying PAHs in non-human biological matrices, such as fish or mussel tissue, presents unique challenges due to the high lipid content and complex nature of the samples. oceanbestpractices.org PAHs are lipophilic and tend to concentrate in the fatty tissues of organisms. oceanbestpractices.org To obtain accurate results, methods like alkaline digestion followed by liquid-liquid extraction are employed. oceanbestpractices.org The use of a wide range of deuterated PAHs as internal standards is essential for GC-MS analysis of these extracts. helcom.fi These standards, which span a broad range of boiling points from naphthalene-d8 (B43038) to perylene-d12, are crucial for correcting recovery losses and matrix-induced signal suppression or enhancement, ensuring the data's integrity. helcom.fi
Concerns about human exposure to PAHs extend to the food chain and materials that come into contact with food. nih.gov For example, studies have investigated the migration of PAHs from food-grade plastics into food simulants. rsc.org In such analyses, a suite of deuterium (B1214612) mass-labeled PAHs is used as recovery internal standards. rsc.org By spiking the sample with these standards, researchers can accurately quantify the amount of each native PAH that has leached into the food product, even at very low concentrations. rsc.org This methodology is critical for assessing dietary exposure and ensuring food safety. rsc.orgnih.gov
Application in Biological Matrices (Non-Human)
Surrogate Standard Utilization in Comprehensive PAH Analysis
In contrast to an internal standard, a surrogate standard is added to the sample at the very beginning of the analytical procedure, before any extraction or cleanup steps. alsenvironmental.co.uk Deuterated compounds like this compound are excellent surrogate standards because they mimic the behavior of the native analytes throughout the entire sample preparation process. alsenvironmental.co.ukhelcom.fi
By measuring the final recovery of the surrogate standard, analysts can determine the efficiency of the extraction and cleanup stages for each individual sample. helcom.fi This is particularly important for complex matrices like soil or biota, where extraction efficiencies can vary significantly from sample to sample. alsenvironmental.co.ukoceanbestpractices.org The calculated recovery of the surrogate is then used to correct the final concentration of the target PAHs, providing a more accurate measure of the contamination level. helcom.fi For example, methods for soil analysis specify adding a surrogate solution with several deuterated PAHs to samples before extraction to monitor the procedure's efficiency. alsenvironmental.co.uk
Chromatographic Separation Techniques Coupled with Mass Spectrometry
The combination of chromatographic separation, particularly gas chromatography (GC), with the high selectivity and sensitivity of mass spectrometry (MS) is the premier technique for PAH analysis. diva-portal.org This coupling allows for the separation of complex mixtures of PAHs and their isomers, which often have identical masses, before their detection and quantification by the mass spectrometer. diva-portal.org
Optimizing GC-MS methods is crucial for achieving the necessary separation and sensitivity for PAH analysis. diva-portal.org This involves careful selection of the GC column, temperature program, and MS parameters. diva-portal.orgcedre.fr For PAH analysis, a fused-silica capillary column, such as an HP-5MS, is commonly used. cedre.frnih.gov The oven temperature is programmed to ramp up in stages to effectively separate the PAHs based on their boiling points and interaction with the column's stationary phase. cedre.fr
The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific molecular ions of the target PAHs and their deuterated internal standards. alsenvironmental.co.uknih.gov This significantly increases the sensitivity and reduces interference from other compounds in the matrix. alsenvironmental.co.uk The deuterated internal standard, such as this compound, is essential to this process. It provides a reference point for both retention time and quantification, allowing for the confident identification and accurate measurement of its non-deuterated counterpart. thermofisher.com
Table 2: Example GC-MS/MS Instrumental Parameters for PAH Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Column | HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness) cedre.fr |
| Carrier Gas | Helium, 1.0 - 1.5 mL/min cedre.frnih.gov |
| Injector | Splitless Mode, 275-310 °C nih.govmdpi.com |
| Oven Program | e.g., 50 °C (1 min) to 150 °C at 10 °C/min, then to 320 °C at 5 °C/min (hold 5 min) cedre.fr |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI), 70 eV cedre.frnih.gov |
| Ion Source Temp. | 230-280 °C cedre.frnih.gov |
| Transfer Line Temp. | 280-300 °C cedre.frnih.gov |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) alsenvironmental.co.ukmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of PAHs. The use of this compound as an internal standard in LC-MS methods is crucial for correcting variations during sample preparation and analysis. epa.gov In a typical LC-MS/MS method, a reversed-phase column, such as a C18 or a more specialized column like a pentafluorophenyl (PFP) column, is employed for the separation of PAHs. frontiersin.org The mobile phase often consists of a gradient of an aqueous solution (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.org
For the detection of this compound and its corresponding non-labeled analyte, the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. This allows for the specific detection of the precursor and product ions of the target compounds, thereby increasing the selectivity and sensitivity of the analysis. The use of electrospray ionization (ESI) in the positive mode is common for the analysis of PAHs. frontiersin.org The retention time and the ratio of the peak areas of the analyte to the internal standard are used for quantification. frontiersin.orgd-nb.info
A study on the analysis of prenylated flavonoids in beer and hops provides a relevant example of the instrumental setup. While the analytes are different, the principles of the LC-MS/MS method are transferable. The study utilized a Restek Raptor FluoroPhenyl column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. frontiersin.org The mass spectrometer was operated in positive ESI mode, and a valve was used to divert the initial solvent flow away from the mass spectrometer to prevent contamination from the sample matrix. frontiersin.org
High-Resolution Mass Spectrometry for Enhanced Selectivity
High-resolution mass spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by providing highly accurate mass measurements. This capability allows for the differentiation of compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex mixtures containing numerous isomeric PAHs. diva-portal.org When coupled with gas chromatography (GC) or comprehensive two-dimensional gas chromatography (GC×GC), HRMS, particularly with a time-of-flight (TOF) analyzer, provides exceptional selectivity and sensitivity for the analysis of PAHs, including 5-Methylbenz[a]anthracene. bac-lac.gc.ca
The enhanced resolving power of HRMS is instrumental in separating the analyte signal from background interferences, which is especially beneficial when analyzing ultra-trace levels of PAHs in complex matrices. nih.gov A study demonstrated the use of GC-APLI-TOFMS (Atmospheric Pressure Laser Ionization) for the analysis of PAHs in particulate matter, achieving detection limits in the femtogram range. nih.gov This level of sensitivity is often necessary for personal exposure monitoring where sample amounts are extremely low. nih.gov The specificity of HRMS also aids in the confident identification of target compounds by providing accurate mass measurements that can be used to determine their elemental composition. bac-lac.gc.ca
A method developed for the analysis of polycyclic aromatic compounds (PACs) in petroleum and coal-derived products utilized GC×GC-HRMS to quantify individual isomers that were previously difficult to analyze. bac-lac.gc.caumweltbundesamt.de This highlights the power of combining advanced separation techniques with high-resolution mass detection.
Method Validation and Quality Assurance Protocols in Isotopic Dilution Analysis
Method validation is a critical component of any analytical procedure to ensure the reliability and reproducibility of the results. frontiersin.org For isotopic dilution analysis using this compound, validation protocols are established to assess the method's performance characteristics.
Precision, Accuracy, and Reproducibility Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (RSD). researchgate.net Accuracy is the closeness of the agreement between a measured value and an accepted reference value. Reproducibility is the precision under conditions where the measurements are made by different operators, with different instruments, or in different laboratories.
In isotopic dilution analysis, the precision and accuracy are enhanced because the deuterated internal standard, this compound, behaves almost identically to the native analyte during extraction, cleanup, and analysis, thereby compensating for losses and variations. d-nb.info Method validation studies typically involve analyzing replicate samples at different concentration levels to determine the intra-day and inter-day precision. researchgate.net Accuracy is often assessed by analyzing certified reference materials or by performing spike-recovery experiments where a known amount of the analyte is added to a blank matrix. chromatographyonline.com
A study on personal PAH exposure samplers reported intrasampler agreement with RSD values ranging from 1% to 18%. researchgate.net Another study on the analysis of karrikins using a stable isotope dilution method reported an average bias of 3.3% and an RSD of 2.9%, demonstrating high accuracy and precision. d-nb.info
Matrix Effects and Interferences in Complex Samples
Matrix effects are a significant challenge in quantitative analysis, particularly in complex matrices like soil, sediment, and biological tissues. chromatographyonline.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. d-nb.infochromatographyonline.com
Isotopic dilution analysis using this compound is highly effective at mitigating matrix effects. d-nb.info Since the deuterated standard has nearly identical physicochemical properties and retention time to the native analyte, it experiences similar ionization suppression or enhancement. d-nb.info By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix effects is largely canceled out. d-nb.info
Despite the effectiveness of isotopic dilution, it is still important to assess potential matrix effects during method development. This can be done by comparing the slope of a calibration curve prepared in a pure solvent to that of a calibration curve prepared in a matrix extract. chromatographyonline.com A significant difference between the slopes indicates the presence of matrix effects. chromatographyonline.com In some cases, even with isotopic dilution, significant matrix effects may necessitate additional sample cleanup steps to remove interfering compounds. chromatographyonline.com
Mechanistic Investigations of Biotransformation and Reaction Pathways Using 5 Methylbenz a Anthracene D14
Elucidation of Metabolic Activation and Detoxification Pathways (Non-Human Systems)
In non-human biological systems, such as those utilizing rat liver microsomes or various cell lines, 5-Methylbenz[a]anthracene-d14 is used to study the complex pathways of biotransformation. These pathways determine whether the parent compound is safely detoxified and excreted or converted into a more dangerous, reactive form. The metabolic activation of PAHs is a critical step in their mechanism of carcinogenicity, involving their conversion into electrophilic intermediates that can damage cellular macromolecules. bac-lac.gc.ca
The biotransformation of 5-Methylbenz[a]anthracene (B134991), like other PAHs, occurs in two main phases. Phase I metabolism involves the introduction of functional groups, while Phase II involves conjugation with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism: This phase is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. researchgate.net These enzymes catalyze oxidation reactions at various positions on the aromatic ring system. For methylated PAHs, this typically results in the formation of phenols, quinones, and dihydrodiols. nih.govresearchgate.net Studies on the closely related benz[a]anthracene and dibenz[a,h]anthracene (B1670416) show that metabolism yields phenols and various dihydrodihydroxy compounds. nih.gov The formation of non-K-region dihydrodiols is of particular interest, as these are often precursors to the ultimate carcinogenic forms of PAHs. nih.gov For example, studies with 7-methylbenz(a)anthracene have demonstrated that the 3,4-dihydrodiol is a particularly potent metabolite, capable of inducing malignant transformation in cell cultures. nih.gov
Phase II Metabolism: Following the introduction of hydroxyl groups in Phase I, the metabolites can undergo conjugation reactions. These reactions are catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). ualberta.ca The resulting products, such as glutathione conjugates and glucuronides, are more polar and readily excreted from the organism. nih.govualberta.ca
| Metabolic Phase | Enzyme Class | Typical Metabolites | Purpose |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) Monooxygenases | Phenols, Dihydrodiols, Quinones | Introduction of reactive/polar groups |
| Phase II | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs) | Glutathione conjugates, Glucuronides | Increase water solubility for excretion |
The metabolism of PAHs is often highly specific, with enzymatic attacks occurring at distinct positions on the molecule (regioselectivity) and favoring the formation of one stereoisomer over another (stereoselectivity). Cytochrome P450 enzymes, particularly isoforms like CYP1A1 and CYP1B1, are heavily involved in the initial oxidation of PAHs. researchgate.netnih.gov The specific isoforms present can influence the rate and outcome of metabolism.
For instance, in the metabolism of dibenz[a,h]anthracene by rat liver microsomes, the attack by P450-dependent monooxygenases is regioselective, occurring at the 1,2-, 3,4-, and 5,6-positions in a specific ratio. nih.gov This leads to the formation of different arene oxides, which are then hydrolyzed by microsomal epoxide hydrolase to form trans-dihydrodiols. nih.gov The 3,4-dihydrodiol is often a dominant metabolite, a finding that is significant because this specific isomer can be further metabolized to a highly mutagenic bay-region diol-epoxide. nih.govnih.gov The methyl group in 5-methylbenz[a]anthracene influences the electronic properties of the aromatic system, thereby directing the regioselectivity of the enzymatic attack.
A crucial consequence of Phase I metabolism is the potential formation of highly reactive electrophilic intermediates. bac-lac.gc.ca For many PAHs, the pathway to carcinogenesis involves the formation of a "bay-region" diol-epoxide. nih.gov This process begins with a P450-catalyzed epoxidation to form a non-K-region dihydrodiol. nih.gov This dihydrodiol is then epoxidized again by P450 enzymes to create a diol-epoxide, an electrophile that can readily attack nucleophilic sites on cellular macromolecules. bac-lac.gc.ca
These diol-epoxides can form covalent bonds (adducts) with DNA and proteins. researchgate.netnih.govmedchemexpress.com DNA adducts, if not repaired, can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis. Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen structurally similar to 5-methylbenz[a]anthracene, have shown that it forms DNA adducts in various tissues. nih.gov The major adducts result from the reaction of the bay-region diol-epoxide of DMBA and its hydroxylated metabolite. nih.gov The formation of these adducts is considered a necessary step for cancer induction. nih.gov
Enzymatic Biotransformation Kinetics and Regioselectivity
Application of Kinetic Isotope Effects (KIE) in Mechanistic Organic and Biological Chemistry
The use of isotopically labeled compounds like this compound is central to the study of reaction mechanisms through the kinetic isotope effect (KIE). libretexts.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rate of the deuterated compound (k_D) with that of the non-deuterated, "light" compound (k_H), valuable insights into the rate-determining step and the nature of the transition state can be obtained. libretexts.orgsciengine.com
Deuterium (B1214612) KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effects (1° KIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of the reaction. libretexts.orgnih.gov Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. This results in a slower reaction rate for the deuterated compound. columbia.edu A "normal" primary KIE has a k_H/k_D value greater than 1, typically ranging from 2 to 7. libretexts.orgnih.gov The magnitude of the 1° KIE can provide information about the symmetry of the transition state. nih.gov
Secondary Kinetic Isotope Effects (2° KIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs. They are classified based on their position relative to the reaction center (e.g., α, β). Secondary KIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. For example, a change in hybridization at a carbon atom from sp³ (tetrahedral) in the reactant to sp² (trigonal planar) in the transition state typically results in a normal secondary KIE (k_H/k_D > 1.1), while the reverse change (sp² to sp³) results in an inverse effect (k_H/k_D < 1). wikipedia.orgrsc.org
| KIE Type | Definition | Typical kH/kD Value | Mechanistic Insight |
|---|---|---|---|
| Primary (1°) | Isotopic substitution at a bond being broken/formed in the rate-determining step. libretexts.org | > 1 (Normal) columbia.edu | Indicates C-H bond cleavage is rate-limiting. |
| Secondary (2°) α | Isotopic substitution on the carbon atom undergoing rehybridization. rsc.org | > 1 (sp³→sp²) or < 1 (sp²→sp³) wikipedia.org | Probes changes in geometry at the reaction center. |
| Secondary (2°) β | Isotopic substitution on a carbon adjacent to the reaction center. libretexts.org | Often > 1 | Can indicate hyperconjugation or steric effects in the transition state. |
KIE measurements are a fundamental tool for elucidating reaction mechanisms and characterizing the geometry and charge distribution of transition states. sciengine.comnih.gov By measuring the primary and secondary KIEs for the metabolism of this compound, researchers can determine whether the initial C-H bond activation by a P450 enzyme is the slowest step in the metabolic pathway.
For example, a significant primary KIE would support a mechanism where hydrogen atom abstraction is the rate-determining step. Secondary KIEs can distinguish between different mechanistic possibilities, such as S_N1-like versus S_N2-like transition states in enzymatic reactions. wikipedia.orgnih.gov In some cases, the temperature dependence of the KIE can reveal quantum mechanical tunneling, where a particle passes through a reaction barrier rather than over it, a phenomenon particularly relevant for hydrogen transfer reactions. rsc.org The combination of experimental KIE data with computational modeling allows for the construction of a detailed model of the enzymatic transition state, providing critical information that can be used to understand enzyme function and the origins of carcinogenicity. nih.govcopernicus.org
Mechanistic Insights into Oxidation and Reduction Processes
The biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as 5-methylbenz[a]anthracene, involves complex enzymatic oxidation and reduction reactions. These processes are critical in understanding the metabolic activation and detoxification of such compounds within biological systems. The use of deuterated analogs like this compound provides a powerful tool for elucidating these intricate pathways.
In mammalian systems, the initial metabolic activation of PAHs is often catalyzed by cytochrome P450 (P450) enzymes. justia.comresearchgate.net These monooxygenases introduce an epoxide group across a double bond of the aromatic ring system. justia.com For instance, in the case of benzo[a]pyrene (B130552), a related PAH, it is first epoxidated by a microsomal cytochrome P450 to yield an arene-oxide. justia.com This epoxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol. justia.com Subsequent oxidation of this dihydrodiol by P450 enzymes can lead to the formation of a highly reactive diol-epoxide, a metabolite often implicated in the carcinogenic activity of PAHs. nih.gov Dihydrodiol dehydrogenases, which are NAD(P)+-dependent enzymes, are involved in the detoxification of these trans-dihydrodiol metabolites. justia.com
The specific enzymes involved in these transformations can vary. For example, studies in mice have identified several cytochrome P450 isoforms in the small intestine, including CYP1A1, CYP1B1, and various members of the CYP2B, CYP2C, and CYP3A subfamilies, which are known to metabolize xenobiotics. researchgate.net The expression and activity of these enzymes can be induced by exposure to certain chemicals, highlighting a dynamic response to xenobiotic intake. researchgate.net
Reduction reactions also play a role in the metabolism of PAHs and their derivatives. For instance, quinones, which are oxidation products of PAHs, can undergo redox cycling. researchgate.net This process involves the reduction of the quinone to a semiquinone radical, which can then be re-oxidized, generating reactive oxygen species (ROS). researchgate.net This cycling can contribute to oxidative stress within the cell. The reduction of other functional groups, such as nitro groups in nitrated PAHs, can also occur, leading to the formation of amino derivatives which may have different biological activities.
The use of isotopically labeled compounds like this compound is invaluable in these mechanistic studies. The deuterium atoms can influence the rate of metabolic reactions (a kinetic isotope effect), providing insights into the rate-determining steps of biotransformation. Furthermore, the mass difference introduced by deuterium allows for the precise tracking and identification of metabolites using mass spectrometry-based techniques, helping to map the complex network of metabolic pathways.
Photochemical and Environmental Transformation Mechanism Studies
The environmental fate of 5-Methylbenz[a]anthracene is significantly influenced by photochemical processes and reactions with atmospheric components. The deuterated form, this compound, serves as a crucial tracer in studies designed to unravel the mechanisms of these transformations.
Pathways of Photodegradation in Various Media
Polycyclic aromatic hydrocarbons are susceptible to photodegradation when exposed to sunlight. nih.gov The parent compound, anthracene (B1667546), for example, absorbs light at wavelengths greater than 290 nm, leading to its degradation. nih.gov A recent study demonstrated that over 99.99% of anthracene was degraded within 24 hours of sunlight exposure, forming various intermediate products, including 9,10-anthraquinone and phthalic acid. nih.gov The photodegradation process can significantly alter the toxicity of the parent compound. nih.gov While specific photodegradation pathway studies for this compound are not detailed in the provided results, the behavior of analogous PAHs suggests that it would undergo similar transformations. The presence of the methyl group may influence the rate and products of photodegradation. The deuteration in this compound would be instrumental in tracking the fate of the original molecule and identifying its photoproducts in complex environmental matrices like soil, water, and atmospheric aerosols.
Reactions with Atmospheric Oxidants and Radical Species
In the atmosphere, PAHs associated with particulate matter can react with various oxidants and radical species. Key atmospheric oxidants include the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and nitrogen dioxide (NO2). acs.org Laboratory studies have shown that heterogeneous reactions of PAHs on surfaces with these oxidants are effective pathways for their transformation. acs.org
For example, heterogeneous reactions of several deuterated PAHs, including benzo[a]pyrene-d12 (B107138) and dibenzo[a,i]pyrene-d14, with NO2 and NO3/N2O5 have been examined. acs.org These reactions were found to be effective in transforming the parent PAHs into their nitrated derivatives. acs.org The reaction rates and products can be influenced by the specific PAH and the reaction conditions. Theoretical studies can complement these experiments by predicting the thermodynamic stability of intermediates, such as OH-PAH adducts, to rationalize the formation of different isomers. acs.org The use of this compound in such studies would allow for a detailed kinetic and mechanistic analysis of its reactions with atmospheric oxidants, helping to predict its environmental lifetime and transformation products.
Formation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbon Derivatives
The atmospheric reactions of PAHs lead to the formation of a wide range of oxygenated PAHs (OPAHs) and nitrated PAHs (NPAHs). researchgate.net These derivatives are of significant concern as they can be more toxic than the parent compounds. researchgate.net
Laboratory chamber experiments have demonstrated the formation of various mono- and di-nitro isomers from the reaction of PAHs with NO2 and NO3/N2O5. researchgate.netacs.org For instance, the reaction of benzo[a]pyrene-d12 with these oxidants resulted in the formation of more than one mono-nitro isomer product. acs.org The deuterium isotope effect has been observed to lower the mutagenicity of the resulting NPAHs, which suggests that the substitution of hydrogen with deuterium can influence the biological activity of the transformation products. researchgate.net
Environmental Fate and Transport Research Utilizing 5 Methylbenz a Anthracene D14 As a Tracer
Tracing Environmental Partitioning and Distribution
Air-Water-Soil-Sediment Exchange Dynamics
Due to their semi-volatile nature, PAHs like 5-Methylbenz[a]anthracene (B134991) exist in both the gas and particulate phases in the atmosphere. nih.gov This allows for long-range transport and subsequent deposition into water bodies and soil. Once in the aquatic environment, the hydrophobicity of these compounds causes them to adsorb to sediment and suspended particles. diva-portal.org The exchange between these compartments is a dynamic process influenced by factors such as temperature, water flow, and the organic carbon content of soil and sediment. frontiersin.org
For instance, studies have shown that four-ringed PAHs can have higher concentrations in the interiors of urban areas, while two-, five-, and six-ringed PAHs may be more concentrated at the outskirts, highlighting the complex distribution patterns influenced by various environmental factors. researchgate.net The use of deuterated tracers like 5-Methylbenz[a]anthracene-d14 allows for precise measurement of these exchange dynamics, helping to model the ultimate fate of these contaminants.
Sorption and Desorption Behavior in Environmental Matrices
The interaction of 5-Methylbenz[a]anthracene with environmental solids is a key factor controlling its mobility and bioavailability. Sorption to soil and sediment particles can sequester the compound, reducing its availability for uptake by organisms. However, this process is reversible, and desorption can release the contaminant back into the surrounding environment.
The efficiency of sorption and desorption is influenced by the characteristics of both the compound and the environmental matrix. For example, the presence of organic matter and certain types of clay minerals in soil can increase the sorption of PAHs. frontiersin.org In environments with high concentrations of other organic materials, such as biochar, the partitioning behavior can be complex, with a significant fraction of the compound becoming strongly sorbed and less available. acs.org The use of deuterated standards in such studies helps to quantify the fraction of the compound that is readily available versus the fraction that is more tightly bound. acs.org
Source Apportionment and Contaminant Fingerprinting
Identifying the origins of PAH contamination is essential for effective environmental management and remediation. This compound, in conjunction with the analysis of other PAHs, plays a role in this "fingerprinting" process.
Differentiation of Pyrogenic and Petrogenic Sources
PAHs enter the environment from two primary types of sources: pyrogenic and petrogenic. nih.gov Pyrogenic sources involve the high-temperature combustion of organic matter, such as in industrial processes, vehicle emissions, and forest fires. epri.com Petrogenic sources originate from unburned petroleum products, like crude oil spills. epri.com
The relative abundance of different PAHs and their alkylated derivatives can be used to distinguish between these sources. nih.govdiva-portal.org Petrogenic sources are typically enriched in alkylated PAHs, while pyrogenic sources have a higher proportion of the parent, non-alkylated PAHs. diva-portal.orgdiva-portal.org By analyzing the ratios of specific compounds, including methyl-substituted PAHs, researchers can create a "chemical fingerprint" to identify the likely source of contamination. nih.govesaa.org For example, the ratio of methylated phenanthrenes to phenanthrene (B1679779) is a commonly used indicator. diva-portal.org
Table 1: Diagnostic Ratios for PAH Source Apportionment
| Diagnostic Ratio | Petrogenic Source Indication | Pyrogenic Source Indication |
|---|---|---|
| Fluoranthene / Pyrene (B120774) | < 1 | > 1 |
| Phenanthrene / Anthracene (B1667546) | > 10 | < 10 |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |
| Low Molecular Weight PAHs / High Molecular Weight PAHs | High | Low |
This table presents commonly used diagnostic ratios of polycyclic aromatic hydrocarbons (PAHs) to differentiate between petrogenic (petroleum-related) and pyrogenic (combustion-related) sources of contamination. The ratios are based on the relative concentrations of specific PAH compounds. Data sourced from: umsida.ac.id
Isotopic Signatures in Environmental Monitoring
Stable isotope analysis provides another powerful tool for tracing the sources and fate of contaminants. nih.gov While this technique is more commonly applied to elements like carbon and nitrogen, the use of deuterated compounds like this compound introduces a distinct isotopic signature that can be precisely measured. nih.govcclmportal.ca
When this compound is used as a spike in an environmental sample, its unique mass allows it to be distinguished from the naturally occurring, non-deuterated PAHs. nih.govcore.ac.uk This enables researchers to accurately quantify the recovery of the compound during analytical procedures and to track its movement and transformation through different environmental compartments. researchgate.netacs.org This isotopic labeling is a fundamental component of many environmental monitoring studies that require high accuracy and precision. chromatographyonline.comchromatographyonline.com
Bioavailability and Bioaccumulation Research (Non-Human Organisms)
The extent to which a contaminant can be taken up by and accumulate in living organisms is a critical aspect of its environmental risk. This compound is employed in studies to understand these processes in various non-human organisms.
Due to their lipophilic nature, PAHs have a high potential to bioaccumulate in the fatty tissues of organisms. ontosight.ai However, the actual level of accumulation depends on the organism's ability to metabolize and excrete the compound. publications.gc.carivm.nl Many aquatic organisms possess enzyme systems, such as mixed-function oxidases, that can transform PAHs into more water-soluble forms that are easier to eliminate. publications.gc.caualberta.ca
Studies using deuterated PAHs have shown that they have a similar fate to their non-deuterated counterparts in biological systems. nih.gov This allows researchers to use the ratio of deuterated to non-deuterated PAHs in an organism's tissues to validate chemical extraction methods that aim to predict the bioavailable fraction of the contaminant in the environment. nih.gov For example, research has been conducted on organisms like earthworms and various aquatic species to understand the uptake and accumulation of PAHs. nih.govrivm.nl The ability of some bivalve mollusks to accumulate high concentrations of PAHs has been linked to their limited metabolic capacity for these compounds. publications.gc.ca
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Methylbenz[a]anthracene |
| Anthracene |
| Fluoranthene |
| Phenanthrene |
Uptake and Elimination Kinetics in Model Organisms
There are no available research findings or published data tables detailing the uptake and elimination kinetics of this compound in any model organisms. Studies of this nature would typically involve exposing organisms such as fish, invertebrates, or microorganisms to a medium containing this compound and subsequently measuring its concentration in the organisms' tissues over time.
Such research would aim to determine key kinetic parameters, including:
Uptake rate constant (k₁): The rate at which the organism absorbs the compound from its environment (e.g., water, sediment, or food).
Elimination rate constant (k₂): The rate at which the organism excretes or metabolizes the compound.
Bioconcentration Factor (BCF): The ratio of the concentration of the chemical in an organism to the concentration in the surrounding environment at steady state.
Half-life (t₁/₂): The time required for the concentration of the compound in the organism to decrease by half after the exposure has ceased.
Without specific studies using this compound, no data for these parameters can be presented.
Table 1: Hypothetical Data Table for Uptake and Elimination Kinetics of this compound in a Model Organism
No data available from existing research.
| Model Organism | Exposure Route | Uptake Rate Constant (k₁) | Elimination Rate Constant (k₂) | Bioconcentration Factor (BCF) | Half-life (t₁/₂) |
| Data Not Found | Data Not Found | Data Not Found | Data Not Found | Data Not Found | Data Not Found |
Trophic Transfer Mechanisms
Similarly, no specific research was found that utilizes this compound as a tracer to investigate trophic transfer mechanisms. Trophic transfer studies examine the movement of contaminants through a food web, from lower trophic level organisms (e.g., algae, zooplankton) to those at higher trophic levels (e.g., small fish, predatory fish).
The use of a stable isotope-labeled compound like this compound would be invaluable in such research. It would allow scientists to distinguish the tracer compound from background levels of the non-deuterated form (5-Methylbenz[a]anthracene) and other PAHs that may be present in the ecosystem. This distinction is crucial for accurately calculating metrics like:
Trophic Magnification Factor (TMF): A measure of how much a contaminant's concentration increases with each step up the food web. A TMF greater than 1 indicates biomagnification.
Assimilation Efficiency: The proportion of the contaminant ingested with food that is absorbed by the organism.
As no studies have been published on the trophic transfer of this compound, there are no findings on its potential for biomagnification or its assimilation efficiency in different species within a food web.
Table 2: Hypothetical Data Table for Trophic Transfer of this compound
No data available from existing research.
| Food Chain Component | Trophic Level | Concentration of this compound (ng/g lipid weight) | Trophic Magnification Factor (TMF) |
| Data Not Found | Data Not Found | Data Not Found | Data Not Found |
| Data Not Found | Data Not Found | Data Not Found | Data Not Found |
| Data Not Found | Data Not Found | Data Not Found | Data Not Found |
Computational and Theoretical Investigations of 5 Methylbenz a Anthracene D14 and Its Reactivity
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. For polycyclic aromatic hydrocarbons (PAHs) like 5-Methylbenz[a]anthracene (B134991), these calculations are crucial for predicting their metabolic activation and carcinogenic potential.
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability.
For aromatic systems like anthracene (B1667546) and its derivatives, the HOMO and LUMO are typically π-orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, making it susceptible to electrophilic attack and oxidation. The LUMO energy relates to the ability to accept an electron. In the context of PAHs, a higher HOMO energy is often associated with greater ease of oxidation, which is a critical step in metabolic activation.
Theoretical studies on the parent 5-Methylbenz[a]anthracene have utilized various quantum chemical methods, from semi-empirical to density functional theory (DFT), to calculate these properties. nih.govingentaconnect.com These calculations help in understanding how the methyl group substitution influences the electronic properties of the benz[a]anthracene skeleton. The methyl group, being electron-donating, can alter the electron density distribution and the energies of the frontier orbitals.
The deuteration in 5-Methylbenz[a]anthracene-d14, where hydrogen atoms are replaced by deuterium (B1214612), has a negligible effect on the electronic structure and the energies of the frontier orbitals. This is because isotopes of an element have the same number of electrons and protons, and thus the same electronic configuration. The primary difference lies in the nuclear mass, which mainly affects vibrational frequencies and bond energies, but not the time-averaged electronic properties calculated by quantum chemistry. Therefore, the electronic structure and frontier orbital data for 5-Methylbenz[a]anthracene can be considered representative for its d14 analogue.
A representative table of calculated electronic properties for the parent 5-Methylbenz[a]anthracene from theoretical studies is shown below.
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to oxidation; higher energy often correlates with higher reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to reduction; lower energy suggests easier acceptance of an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| Ionization Potential | The energy required to remove an electron. | Directly related to the ease of forming a radical cation, a key step in one pathway of metabolic activation. |
| Electron Affinity | The energy released when an electron is added. | Relates to the ability to form an anion. |
This table is illustrative and based on general findings for PAHs. Specific values would be dependent on the computational method used.
A primary application of quantum chemical calculations for PAHs is the prediction of their metabolic fate. The carcinogenicity of many PAHs is linked to their metabolic activation by cytochrome P450 enzymes into highly reactive diol epoxides. nih.gov Computational models can predict the sites on the molecule that are most susceptible to this enzymatic attack.
These predictive methods, such as MetaSite, combine information about the molecule's reactivity with models of the enzyme's active site. moldiscovery.comnih.gov The reactivity component often relies on quantum chemical calculations to determine which atoms are most prone to oxidation. For 5-Methylbenz[a]anthracene, the "bay region" is a critical area of interest. The bay-region theory of PAH carcinogenesis posits that diol epoxides formed in this sterically hindered region are particularly carcinogenic. nih.gov
Calculations can determine the stability of potential carbocations that form upon epoxidation, providing a measure of the likelihood of different metabolic pathways. researchgate.net For 5-Methylbenz[a]anthracene, quantum chemical studies have successfully predicted the major metabolites by evaluating the reactivity of the parent hydrocarbon towards initial epoxidation and the stability of the resulting carbocations. nih.gov These studies have found positive correlations between the calculated stabilities of diol epoxide carbocations and the observed carcinogenic potencies. nih.gov
The replacement of hydrogen with deuterium in this compound does not alter the electronic factors that determine the most likely sites of metabolic attack. However, it can significantly alter the rate at which these reactions occur, a phenomenon known as the kinetic isotope effect, which is discussed in section 6.3.
Electronic Structure and Frontier Molecular Orbitals
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
While quantum chemistry is excellent for studying the intrinsic properties of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time, particularly its interactions with large biomolecules like DNA and proteins (e.g., cytochrome P450 enzymes). nih.govmdpi.com MD simulations apply classical mechanics to model the movements and interactions of all atoms in a system. gmu.edu
To date, specific MD simulation studies of this compound interacting with biomolecules have not been reported in the literature. However, one can describe the methodology and potential insights that such a study would provide.
An MD simulation would typically involve the following steps:
System Setup: A model of the biomolecule of interest (e.g., a DNA duplex or a cytochrome P450 enzyme) is placed in a simulation box with the ligand (this compound). The box is then filled with water molecules and ions to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. For the deuterated compound, the atomic mass of the deuterium atoms would be used instead of hydrogen, but other parameters would remain largely unchanged.
Simulation: The simulation proceeds by calculating the forces on each atom at a given instant and then using Newton's laws of motion to predict their positions a very short time later. This process is repeated for millions of steps, generating a trajectory of the system's behavior over nanoseconds or even microseconds.
Such simulations could reveal:
How this compound binds to the active site of a metabolizing enzyme.
The preferred orientation of the compound within the active site, which would influence which part of the molecule is oxidized.
The mechanism by which the ultimate carcinogenic metabolite (the diol epoxide) intercalates into and forms covalent adducts with DNA.
MD simulations are computationally intensive, especially for large systems, but they provide an unparalleled atomistic view of dynamic biological processes. researchgate.net
Mechanistic Modeling of Reaction Pathways and Isotope Effects
Mechanistic modeling aims to understand the step-by-step process of a chemical reaction, including the structures of any intermediates and transition states. For this compound, a key area for mechanistic modeling is its metabolic activation and the associated kinetic isotope effects (KIEs).
The KIE is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. epfl.ch The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, breaking a C-D bond requires more energy and is generally slower than breaking a C-H bond. This is known as a primary KIE.
In the metabolism of 5-Methylbenz[a]anthracene, several steps involve the breaking of C-H bonds. The extensive deuteration in this compound means that its metabolic rate would be expected to be significantly slower than that of its non-deuterated counterpart. This is because a KIE would be expressed at any metabolic step that is rate-determining and involves the cleavage of a C-D bond.
Computational modeling can be used to predict the magnitude of KIEs for proposed reaction mechanisms. mdpi.com By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be estimated. Comparing the computed KIE with experimentally measured values is a powerful tool for validating a proposed reaction mechanism. nih.gov
For a multi-step reaction, the observed KIE is a function of the intrinsic KIE of each isotopically sensitive step and the degree to which that step is rate-limiting. nih.gov The metabolism of PAHs is a complex, multi-step process, and theoretical modeling is essential to deconvolute the various contributing factors. nih.govresearchgate.net While specific mechanistic models for this compound are not published, the principles of KIE modeling are well-established and would be directly applicable.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications (Excluding direct toxicity prediction)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. biochempress.comscispace.com These models are built by calculating a set of numerical descriptors for a series of compounds and then finding a mathematical equation that correlates these descriptors with an observed activity or property.
Numerous QSAR/QSPR studies have been performed on PAHs, including 5-Methylbenz[a]anthracene, to predict properties such as carcinogenic activity, receptor binding affinity, and various physicochemical properties. biochempress.comresearchgate.net The descriptors used in these models can be derived from the compound's topology (e.g., connectivity indices), geometry (e.g., molecular surface area), or electronic structure (e.g., HOMO/LUMO energies from quantum calculations). nih.govingentaconnect.com
For example, studies have shown that the carcinogenic potencies of methyl-substituted benz[a]anthracenes can be correlated with calculated electronic indices related to the bay region. nih.govingentaconnect.com Other QSPR models have been developed to predict thermodynamic properties like heat capacity and entropy for PAHs. researchgate.net
In the context of this compound, QSAR/QSPR models can be used to predict various physicochemical properties. Since most descriptors are based on topology and electronic structure, the values for the d14 compound would be identical to the non-deuterated form. Therefore, existing QSAR/QSPR models for 5-Methylbenz[a]anthracene can be directly applied to predict non-isotope-dependent properties of its deuterated analogue.
Below is an example of descriptors that could be used in a QSAR/QSPR model for predicting a physical property of 5-Methylbenz[a]anthracene.
| Descriptor Type | Example Descriptor | Property Predicted |
| Topological | Wiener Index | Boiling Point, Molar Refractivity |
| Electronic | HOMO Energy | Ionization Potential, Reactivity |
| Geometrical | Molecular Surface Area | Solubility, Partition Coefficient |
| Constitutional | Molecular Weight | Various physical properties |
This table provides examples of descriptor types and their applications. The specific descriptors and models would vary depending on the property being predicted.
Future Directions and Emerging Research Avenues for 5 Methylbenz a Anthracene D14
Development of Novel Synthesis Routes for Enhanced Isotopic Enrichment
The efficacy of 5-Methylbenz[a]anthracene-d14 as an internal standard is directly proportional to its isotopic purity. Future research is increasingly focused on developing innovative synthetic methods that can achieve higher levels of deuterium (B1214612) incorporation, moving beyond traditional approaches.
Current methods for the deuteration of PAHs often involve techniques such as acid-catalyzed H/D exchange or metal-mediated reactions. hbni.ac.in For instance, microwave-assisted perdeuteration using reagents like potassium tert-butoxide in deuterated dimethylformamide (DMF-d7) has shown promise for rapid and nearly complete H/D exchange in various PAHs. researchgate.net Another approach involves the use of arenium acids as highly active H/D exchange catalysts in deuterated benzene (B151609) (C6D6) under ambient conditions. researchgate.net
Future research will likely explore more refined and efficient catalytic systems. This includes the development of regioselective deuteration methods to specifically label certain positions within the molecule, which could be valuable for detailed mechanistic studies. The synthesis of α,α-dideuterio alcohols from carboxylic acids using samarium(II) iodide (SmI2) and ruthenium-catalyzed α-deuteration of primary alcohols using deuterium oxide (D2O) as the deuterium source are examples of recent advancements in targeted deuteration that could be adapted for complex PAHs. hbni.ac.in The goal is to produce this compound with isotopic enrichment exceeding 98-99%, thereby enhancing the accuracy and precision of quantitative analyses.
Table 1: Comparison of Deuteration Techniques for Polycyclic Aromatic Hydrocarbons
| Technique | Reagents/Catalyst | Deuterium Source | Key Advantages | Reference |
| Microwave-Assisted Perdeuteration | Potassium tert-butoxide | Dimethylformamide-d7 (DMF-d7) | Rapid, high deuterium incorporation | researchgate.net |
| Arenium Acid Catalysis | [mesitylene-H]+ | Benzene-d6 (C6D6) | Ambient conditions, high yields | researchgate.net |
| Palladium-Catalyzed Ortho-Deuteration | Palladium catalyst | Not specified | Site-specific deuteration | hbni.ac.in |
| Samarium(II) Iodide Reduction | SmI2 | Not specified | Chemoselective for α,α-dideuterio alcohols | hbni.ac.in |
| Ruthenium-Catalyzed α-Deuteration | Ruthenium catalyst | Deuterium oxide (D2O) | Selective α-deuteration of primary alcohols | hbni.ac.in |
Integration with Advanced Hyphenated Analytical Techniques
The primary application of this compound is as an internal standard in chromatographic methods. Future research will focus on its integration with the latest generation of hyphenated analytical techniques to push the boundaries of detection and characterization. nih.gov
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already standard. thermofisher.comjfda-online.comresearchgate.net However, the coupling of these separation techniques with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, offers unparalleled mass accuracy and resolution. isotope.com This allows for more confident identification and quantification of trace levels of 5-methylbenz[a]anthracene (B134991) in complex matrices. isotope.com The use of advanced ion sources, like the Advanced Electron Ionization (AEI) source, can further enhance sensitivity and reduce detection limits. thermofisher.com
Furthermore, the development of multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), coupled with mass spectrometry, provides significantly enhanced separation power for complex PAH mixtures. bac-lac.gc.ca The use of this compound in these advanced setups will be crucial for method validation and ensuring data quality. bac-lac.gc.ca Supercritical fluid chromatography (SFC) is another emerging technique that offers advantages for the analysis of thermally labile or high molecular weight PAHs. jfda-online.com
Exploration of Uncharted Mechanistic Pathways in Biological Systems (Non-Human)
While the carcinogenicity of 5-methylbenz[a]anthracene is a primary concern, the precise metabolic pathways and mechanisms of action are still being elucidated. nih.gov Deuterium-labeled analogues like this compound can be powerful tools in these investigations, particularly in non-human biological systems.
The "deuterium isotope effect" can be exploited to study reaction mechanisms. ru.nljuniperpublishers.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions where C-H bond cleavage is the rate-determining step. juniperpublishers.com By comparing the metabolism of 5-methylbenz[a]anthracene and its deuterated counterpart in in-vitro systems (e.g., liver microsomes from different species) or in model organisms, researchers can identify the key enzymatic steps involved in its activation and detoxification. nih.gov
For instance, studies on benzo[a]pyrene (B130552) have shown that metabolism by cytochrome P450 (CYP) enzymes to form diol epoxides is a critical activation pathway. nih.gov Similar investigations using this compound could clarify the roles of specific CYP isozymes (e.g., CYP1A1, CYP1B1) and other enzymes like aldo-keto reductases in its bioactivation. nih.govnih.gov Stable isotope-assisted metabolomics (SIAM) using carbon-13 labeled PAHs has been used to trace biotransformation in soil, and a similar approach with deuterated compounds could provide insights into metabolic fates in various organisms. nih.gov
Interdisciplinary Applications in Environmental Forensics and Remediation Science
Environmental forensics utilizes scientific techniques to determine the source and age of environmental contaminants. nih.govnih.gov Isotopically labeled standards like this compound are indispensable for the accurate quantification of PAHs in environmental samples (soil, water, sediment), which is fundamental to source apportionment studies. diva-portal.orgresearchgate.net Diagnostic ratios of different PAHs are often used to distinguish between petrogenic (petroleum-based) and pyrogenic (combustion-based) sources. diva-portal.orgtandfonline.com Accurate quantification using deuterated standards strengthens the reliability of these ratios.
In the field of remediation science, this compound can be used in bioremediation studies. tandfonline.com By spiking contaminated soil or water with a known amount of the deuterated standard, researchers can monitor the efficiency of microbial degradation of 5-methylbenz[a]anthracene. DNA-based stable isotope probing (SIP) with 13C-labeled PAHs has been used to identify the specific microorganisms responsible for their degradation. nih.gov While deuterium is not typically used for SIP due to chromatographic shifts, its application in monitoring the disappearance of the parent compound remains a valuable tool in assessing remediation effectiveness. nih.gov
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental data with computational modeling represents a powerful future direction in the study of this compound and its parent compound. Computational chemistry can be used to predict the properties and behavior of these molecules, complementing and guiding experimental work. aip.org
Quantum chemical computations, for example, can be used to calculate the vibrational spectra of deuterated PAHs, which can aid in their identification and characterization. arxiv.orgarxiv.org Density functional theory (DFT) calculations can be employed to investigate the stability of hydrogenated (or deuterated) PAH cations, providing insights into their formation and reactivity. aanda.org
In the context of metabolism, computational studies can model the interactions of 5-methylbenz[a]anthracene with the active sites of metabolic enzymes. nih.govresearchgate.net These models can help to predict which metabolic pathways are most likely and how methylation and deuteration affect reactivity and carcinogenicity. nih.govresearchgate.net By combining these computational predictions with experimental results from metabolic studies using this compound, a more complete and detailed understanding of its biological fate can be achieved. aip.org
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 5-Methylbenz[a]anthracene-d14 in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in a chemical fume hood to minimize inhalation risks .
- Storage : Store in airtight, labeled containers away from ignition sources and in a cool, dry environment .
- Decontamination : Use HEPA-filter vacuums or wet methods for spills to avoid aerosolization .
- Emergency Measures : Ensure access to eyewash stations and emergency showers .
Q. How is this compound typically utilized in environmental analysis?
- Methodological Answer :
- Internal Standard in GC-MS : Spike samples with deuterated analogs to correct matrix effects and instrument variability. For example, a 50 mg/L toluene-based standard solution is used for calibration .
- Quantification : Prepare calibration curves using serial dilutions of the deuterated compound to validate recovery rates (e.g., 70–120% acceptable range) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing Solid-Phase Extraction (SPE) of this compound from complex matrices?
- Methodological Answer :
- Column Selection : Use C18 or polymeric sorbents for PAH retention. Pre-condition columns with methanol and deionized water .
- Matrix Effects : Add isotopically labeled internal standards during extraction to correct for losses. For example, spike this compound at 1 µg/mL .
- Elution Optimization : Test solvents like dichloromethane:acetone (1:1 v/v) for maximum recovery. Centrifuge samples post-elution to remove particulates .
Q. How can deuterium labeling in this compound improve the accuracy of quantitative LC-MS/MS analysis?
- Methodological Answer :
- Isotopic Dilution : Co-elute deuterated and non-deuterated analogs to mitigate ion suppression/enhancement. Monitor transitions (e.g., m/z 242 → 212 for the native compound vs. m/z 256 → 226 for the deuterated form) .
- Data Normalization : Calculate analyte concentrations using the ratio of native-to-deuterated peak areas, correcting for batch-to-batch variability .
Q. What analytical techniques are most effective for confirming the isotopic purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Measure exact mass differences (e.g., Δm/z = 14 for D14 vs. D12 impurities). Require ≥98% isotopic enrichment .
- NMR Spectroscopy : Analyze deuterium incorporation via <sup>2</sup>H-NMR. Peaks at δ 2.3–2.7 ppm confirm methyl-deuterated positions .
- Quality Control : Validate purity using certified reference materials (CRMs) from accredited suppliers .
Data Contradictions and Troubleshooting
Q. How should researchers address discrepancies in fluorescence spectra between this compound and its non-deuterated analog?
- Methodological Answer :
- Baseline Correction : Subtract solvent background (e.g., toluene) using blank runs .
- Deuterium Effects : Account for redshift (~5 nm) in emission maxima due to isotopic mass differences. Adjust excitation wavelengths accordingly .
Q. Why might recovery rates of this compound vary during accelerated solvent extraction (ASE)?
- Methodological Answer :
- Temperature Optimization : Test 100–150°C to balance extraction efficiency vs. thermal degradation .
- Pressure Adjustments : Use 1,500–2,000 psi to enhance solvent penetration in solid matrices .
- Post-Extraction Filtration : Centrifuge extracts at 10,000×g for 10 min to remove colloidal interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
